![molecular formula C22H16N2O5 B14476507 1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) CAS No. 66453-65-4](/img/structure/B14476507.png)
1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is known for its unique structure, which includes two pyrrolidine-2,5-dione groups connected by an oxydi(4,1-phenylene) linker. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) typically involves the reaction of maleimide derivatives with bisphenol derivatives. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to remove impurities and achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bismaleimide S
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
Uniqueness
1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) stands out due to its unique structure, which provides distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
66453-65-4 |
|---|---|
Molecular Formula |
C22H16N2O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-methylidene-1-[4-[4-(3-methylidene-2,5-dioxopyrrolidin-1-yl)phenoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H16N2O5/c1-13-11-19(25)23(21(13)27)15-3-7-17(8-4-15)29-18-9-5-16(6-10-18)24-20(26)12-14(2)22(24)28/h3-10H,1-2,11-12H2 |
InChI Key |
FPDDRTWZBYNHNE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=O)CC(=C)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
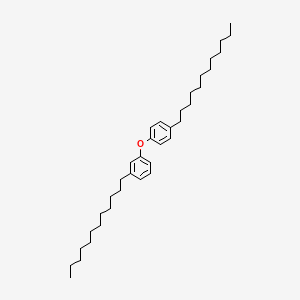
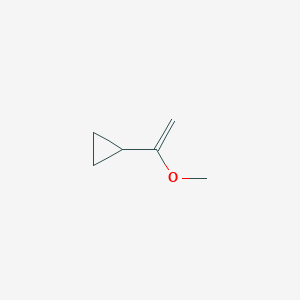
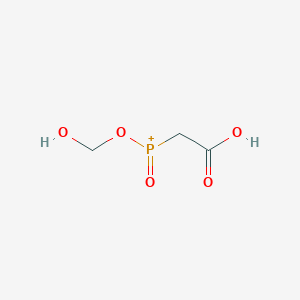
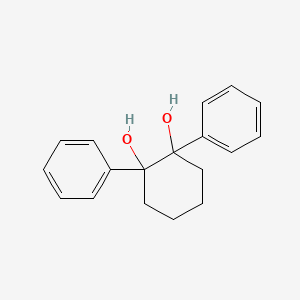

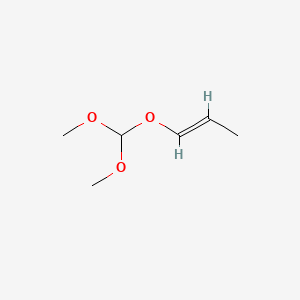
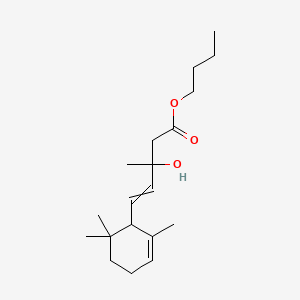
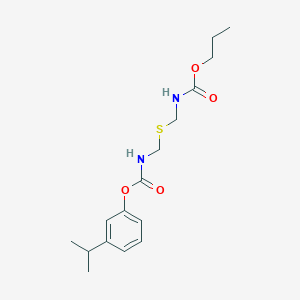

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
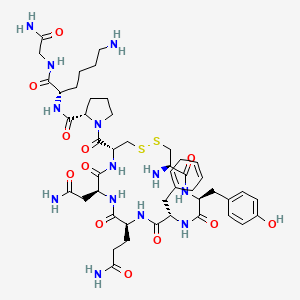

![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
